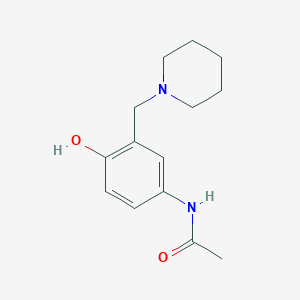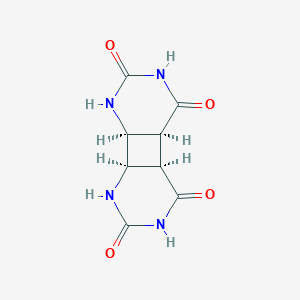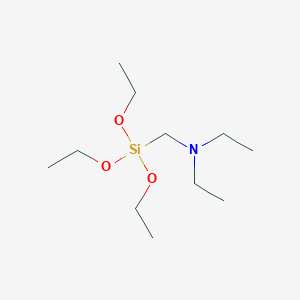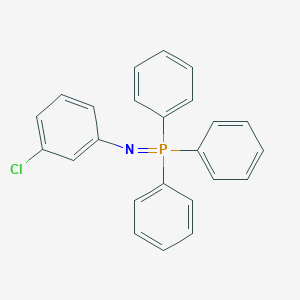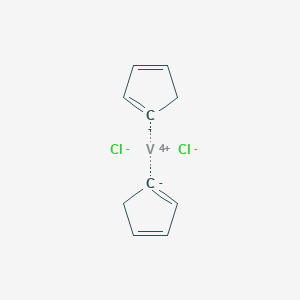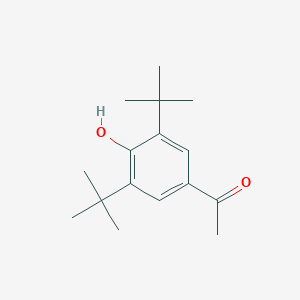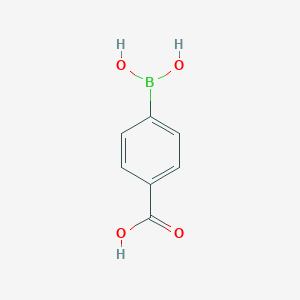
2-Fluorobenzene-1,4-diamine
Descripción general
Descripción
2-Fluorobenzene-1,4-diamine, also known by its IUPAC name 2-fluoro-1,4-benzenediamine, is a chemical compound with the molecular formula C6H7FN2 . It has a molecular weight of 126.13 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Fluorobenzene-1,4-diamine is 1S/C6H7FN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2 . This indicates that the molecule consists of a benzene ring with a fluorine atom and two amine groups attached to it.Physical And Chemical Properties Analysis
2-Fluorobenzene-1,4-diamine is a solid at room temperature . It has a molecular weight of 126.13 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Nuclear Magnetic Resonance (NMR) Spectroscopy
2-Fluorobenzene-1,4-diamine could potentially be used in NMR spectroscopy. NMR is a powerful tool for the analysis of chemical structures, and fluorinated compounds like 2-Fluorobenzene-1,4-diamine can provide unique insights due to the strong heteronuclear J-coupling regime .
Synthesis of Anticancer Drugs
This compound is an important intermediate in the synthesis of anticancer drugs such as Xidabenamine, Benzimidazole, Quinoxaline, and 1-H-1,5-Benzodiazepine . These drugs have shown promise in the treatment of various types of cancer.
Chemical Structure Analysis
The compound can be used in the analysis of chemical structures. Its unique structure and properties can provide valuable information about the impact of chemical structure and their corresponding spin systems .
Development of New Synthetic Methods
The synthesis of 2-Fluorobenzene-1,4-diamine itself can lead to the development of new synthetic methods. Studying its synthesis can provide insights into new ways of creating complex molecules .
Safety and Hazards
2-Fluorobenzene-1,4-diamine is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .
Mecanismo De Acción
Target of Action
It is known to be a crucial intermediate in the synthesis of various anti-cancer drugs .
Mode of Action
The exact mode of action of 2-Fluorobenzene-1,4-diamine is not well-documented. As an intermediate, it likely interacts with other compounds during the synthesis process to form the final active compound. The specifics of these interactions would depend on the particular synthesis pathway and the other compounds involved .
Biochemical Pathways
Given its role as an intermediate in the synthesis of anti-cancer drugs, it can be inferred that it may indirectly influence pathways related to cell proliferation and apoptosis .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be around 0.95 , which could influence its distribution within the body.
Result of Action
The drugs synthesized using this compound, such as certain anti-cancer drugs, typically work by inhibiting cell proliferation and promoting apoptosis .
Action Environment
It is known to be sensitive to light , suggesting that exposure to light could potentially affect its stability and efficacy.
Propiedades
IUPAC Name |
2-fluorobenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFTWEVIIHVHDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323079 | |
| Record name | 2-fluorobenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorobenzene-1,4-diamine | |
CAS RN |
14791-78-7 | |
| Record name | 14791-78-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-fluorobenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14791-78-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of incorporating 2-Fluorobenzene-1,4-diamine into the polymer catalyst PNoFPO?
A1: 2-Fluorobenzene-1,4-diamine serves as the donor component within the PNoFPO polymer, denoted as poly[N1,N1-bis(4-amino-2-fluorophenyl)-2-fluorobenzene-1,4-diamine-alt-5-oxido-5-phenylbenzo[b]phosphindole-3,7-diyl)dibenzaldehyde] []. Its interaction with the acceptor component, 5-oxido-5-phenylbenzo[b]phosphindole-3,7-diyl)dibenzaldehyde, creates a donor-acceptor (D-A) system within the polymer. This D-A structure is crucial for the photocatalytic activity of PNoFPO. When exposed to light, the donor moiety (2-Fluorobenzene-1,4-diamine unit) absorbs energy, and an electron transitions from the donor to the acceptor unit. This electron transfer process is essential for triggering the subsequent hydrogen evolution reaction.
Q2: How does the presence of fluorine atoms in 2-Fluorobenzene-1,4-diamine affect the performance of the PNoFPO catalyst in HER?
A2: The study reveals that the fluorine atoms in 2-Fluorobenzene-1,4-diamine contribute to a less planar structure in PNoFPO compared to the non-fluorinated counterpart, PCzPO []. This structural difference, along with the electronegativity of fluorine, leads to a higher optical gap in PNoFPO. Consequently, PNoFPO exhibits a slower HER rate than PCzPO. While DFT calculations indicate similar frontier orbital energies and HOMO-LUMO gaps for both D-A units, the structural impact of fluorine in PNoFPO ultimately hinders its overall photocatalytic efficiency.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B83968.png)
